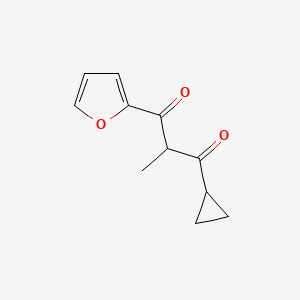
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione is an organic compound characterized by a cyclopropyl group, a furan ring, and a dione functional group
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction or through direct furan synthesis methods.
Formation of the dione group: This step involves the oxidation of the corresponding alcohol or ketone precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione group to corresponding alcohols or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, leading to ring-opening and formation of larger ring systems.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the production of inflammatory mediators. The compound’s molecular structure allows it to interact with various biological targets, leading to its observed effects.
Comparison with Similar Compounds
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-3-(furan-2-yl)propenone: This compound has a similar structure but lacks the dione group, leading to different chemical reactivity and applications.
1-Furan-2-yl-3-pyridin-2-yl-propenone: This compound contains a pyridine ring instead of a cyclopropyl group, resulting in distinct biological activities and research applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group, furan ring, and dione functional group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione |
InChI |
InChI=1S/C11H12O3/c1-7(10(12)8-4-5-8)11(13)9-3-2-6-14-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
RQLLGQCDSUEHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


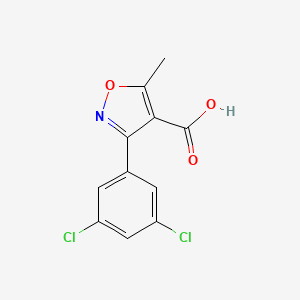
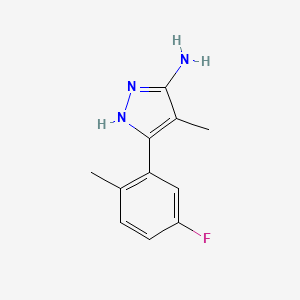
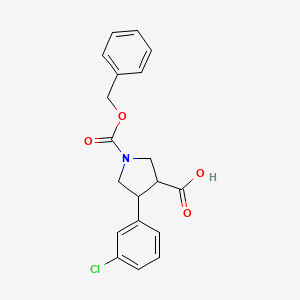

![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
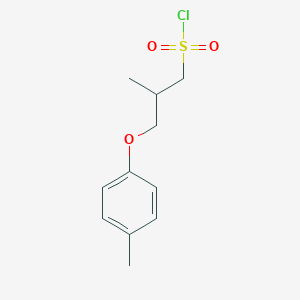
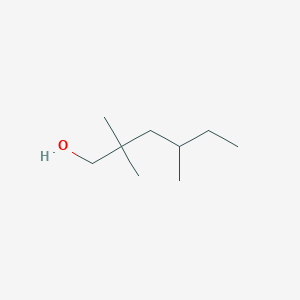

![Spiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B13628861.png)
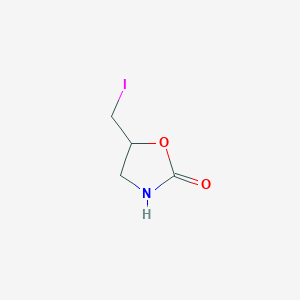

![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)
